molecular formula C18H18N4O5S3 B6552266 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1040680-16-7

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B6552266
CAS No.: 1040680-16-7
M. Wt: 466.6 g/mol
InChI Key: KHISNOWBDOMEBO-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide (hereafter referred to as the target compound) is a pyrimidine-based acetamide derivative characterized by a sulfonyl-thiophene moiety and a dimethoxyphenyl group. Key structural features include:

  • A pyrimidine core substituted with an amino group at position 4 and a thiophene-2-sulfonyl group at position 4.
  • A sulfanyl bridge linking the pyrimidine to an acetamide group.
  • An N-(2,4-dimethoxyphenyl) substituent on the acetamide, which may enhance lipophilicity and π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S3/c1-26-11-5-6-12(13(8-11)27-2)21-15(23)10-29-18-20-9-14(17(19)22-18)30(24,25)16-4-3-7-28-16/h3-9H,10H2,1-2H3,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHISNOWBDOMEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Sulfanyl-Acetamide Backbone

The target compound shares its core structure with several derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Pyrimidine Substituents Acetamide Substituent Key Features/Biological Activity Reference
Target Compound 4-amino, 5-(thiophene-2-sulfonyl) N-(2,4-dimethoxyphenyl) Hypothetical; structural focus on thiophene sulfonyl and dimethoxyphenyl groups -
2-((4-Amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide 4-amino, 5-(5-chlorothiophene-2-sulfonyl) N-(2,4-dimethoxyphenyl) Chlorine substitution enhances electrophilicity; potential antimicrobial activity
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide 5-(4-ethylphenylsulfonyl), 6-oxo N-(2,4-dimethoxyphenyl) Oxo group at position 6 may influence redox activity; sulfonyl-phenyl enhances stability
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-dimethyl N-(4-methylpyridin-2-yl) Demonstrated as a medical intermediate; pyridinyl group aids solubility
SirReal2 (2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)thiazol-2-yl]acetamide) 4,6-dimethyl N-(naphthalen-1-ylmethyl thiazol) Potent SIRT2 inhibitor; highlights pyrimidine's role in enzyme targeting
Key Observations:
  • Thiophene vs. Phenyl Sulfonyl Groups : The thiophene-sulfonyl group in the target compound (and analog) introduces a heterocyclic sulfur atom, which may improve binding to metalloenzymes compared to phenyl-sulfonyl groups .
  • Dimethoxyphenyl Substituent : Shared with and compounds, this group likely enhances membrane permeability and target affinity due to its electron-donating methoxy groups .
  • Biological Activity Trends : Pyrimidine-acetamide derivatives with sulfanyl linkages frequently exhibit antimicrobial, anti-inflammatory, or enzyme inhibitory activities (e.g., SIRT2 inhibition by SirReal2) .

Functional Analogues with Heterocyclic Variations

Compounds with modified heterocycles or substituents provide insights into structure-activity relationships (SAR):

Table 2: Functional Analogues with Diverse Heterocycles
Compound Name Core Heterocycle Notable Substituents Reported Activity Reference
N-Substituted Aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides 1,2,4-Triazole Pyridinyl, substituted aryl Antimicrobial, antioxidant, anti-inflammatory
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide Pyrimidin-4-one 2,4-dimethoxyphenyl, CF3-benzothiazol Casein kinase 1 (CK1) inhibition potential
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 1,2,4-Triazole Allyl, pyridinyl Structural diversity for high-throughput screening
Key Observations:
  • Triazole vs. Pyrimidine Cores : Triazole-based analogs (e.g., ) show broader antimicrobial activity, while pyrimidine derivatives (e.g., ) are more specialized for kinase or sirtuin inhibition .
  • Electron-Withdrawing Groups : Substituents like trifluoromethyl (CF3) in enhance metabolic stability and target binding .

Preparation Methods

Formation of 4-Amino-2-Mercaptopyrimidine

The pyrimidine backbone is typically synthesized via cyclocondensation reactions . A common approach involves reacting thiourea with α,β-unsaturated nitriles or ketones under alkaline conditions. For example:

Thiourea + Ethyl cyanoacetate + AldehydeNaOH/EtOH2-Amino-4,6-diarylpyrimidine-5-carbonitrile\text{Thiourea + Ethyl cyanoacetate + Aldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{2-Amino-4,6-diarylpyrimidine-5-carbonitrile}

Microwave-assisted synthesis (150–750 W) significantly improves yields (up to 90%) and reduces reaction times (7–12 minutes).

Functionalization at Position 5: Sulfonylation

The thiophene-2-sulfonyl group is introduced via electrophilic substitution using thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The amino group at position 4 is protected using acetic anhydride to prevent side reactions.

4-Acetamidopyrimidine + Thiophene-2-sulfonyl chlorideEt3N, DCM5-(Thiophene-2-sulfonyl)-4-acetamidopyrimidine\text{4-Acetamidopyrimidine + Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{5-(Thiophene-2-sulfonyl)-4-acetamidopyrimidine}

Deprotection with hydrochloric acid (HCl) yields the 4-amino intermediate.

Optimization and Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (210–600 W) accelerates cyclocondensation and coupling steps, reducing reaction times by 50–70% compared to conventional heating. For example, pyrimidine ring formation completes in 10 minutes with 85% yield under microwave conditions.

One-Pot Strategies

Recent advances employ one-pot synthesis to minimize intermediate isolation. A sequential protocol involves:

  • Cyclocondensation to form the pyrimidine core.

  • In situ sulfonylation using thiophene-2-sulfonyl chloride.

  • Direct coupling with the acetamide derivative.
    This method achieves an overall yield of 65%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.12 (m, 5H, thiophene + aromatic-H), 4.10 (s, 2H, -SCH₂CO-), 3.85 (s, 6H, -OCH₃).

    • ¹³C NMR : δ 169.8 (C=O), 162.1 (pyrimidine-C2), 112–155 (aromatic carbons).

  • Mass Spectrometry : ESI-MS m/z 523.4 [M+H]⁺ (calculated for C₁₉H₂₀N₄O₅S₃: 522.4).

Purity and Yield Optimization

StepConditionsYield (%)Purity (HPLC)
Pyrimidine formationMicrowave, 600 W, 10 min8598.5
SulfonylationDCM, Et₃N, 0°C, 2 h7897.8
Acetamide couplingDMF, K₂CO₃, 80°C, 4 h8299.1

Challenges and Mitigation Strategies

  • Sulfonyl Group Reactivity : Competitive sulfonation at multiple pyrimidine positions is mitigated by protecting the amino group prior to sulfonylation.

  • Solubility Issues : Poor solubility of intermediates in non-polar solvents is addressed using DMF or dimethyl sulfoxide (DMSO).

  • Oxidation of Thiols : Reactions are conducted under nitrogen to prevent disulfide formation .

Q & A

Q. What are the key steps and challenges in synthesizing 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Core Formation : Construction of the pyrimidine ring via cyclization, often using thiourea or cyanamide derivatives under acidic conditions .

Sulfonation : Introduction of the thiophene-2-sulfonyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .

Acetamide Coupling : Reaction of the sulfanylated pyrimidine with N-(2,4-dimethoxyphenyl)acetamide using coupling agents like EDC/HOBt in dichloromethane .
Challenges : Low yields in sulfonation due to steric hindrance; purity issues require column chromatography or recrystallization .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural validation relies on:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon backbone .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (S=O stretch) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50_{50} determination) using fluorogenic substrates .
  • Antimicrobial Screening : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency .
  • Catalysts : Use of Pd/C or CuI for cross-coupling reactions reduces side products .
  • Temperature Control : Slow heating (2°C/min) prevents decomposition during cyclization .
    Data Contradiction : Some studies report higher yields with microwave-assisted synthesis vs. traditional heating .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modifying the thiophene-sulfonyl group or dimethoxyphenyl moiety to assess impact on bioactivity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., EGFR kinase) .
  • Pharmacophore Mapping : Identification of critical functional groups (e.g., sulfonyl as hydrogen bond acceptor) .

Q. How are contradictions in spectral data resolved during characterization?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in aromatic regions .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles .
  • Comparative Analysis : Cross-referencing with analogs (e.g., thienopyrimidine derivatives) to assign ambiguous peaks .

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